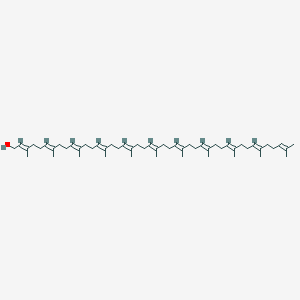

3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol

Description

Overview of Undecaprenol's Centrality in Microbial and Plant Glycoconjugate Metabolism

Undecaprenol phosphate (B84403) (Und-P) is the primary lipid carrier for the biosynthesis of a wide range of glycans and proteoglycans in most bacteria. microbiologyresearch.org Its central role is underscored by its involvement in the synthesis of essential structures like peptidoglycan, capsular polysaccharides, exopolysaccharides, and the O-antigen of lipopolysaccharides. microbiologyresearch.org The process generally begins on the cytoplasmic side of the membrane, where a sugar-phosphate is transferred to Und-P, forming an Und-PP-linked sugar. microbiologyresearch.orgresearchgate.net This initial step is catalyzed by a phosphoglycosyl transferase. researchgate.net The resulting lipid-linked oligosaccharide is then elongated and subsequently translocated across the membrane to the periplasmic face for further assembly or transfer to its final destination. microbiologyresearch.org

In plants, undecaprenol is a key player in the dolichol pathway, where it facilitates the synthesis of N-linked glycans, which are crucial components of glycoproteins. longdom.orglongdom.org This process is integral to protein folding, stability, and function. Furthermore, undecaprenol is implicated in the synthesis of certain plant cell wall components and membrane lipids, influencing membrane properties and contributing to the plant's responses to biotic and abiotic stress. longdom.orglongdom.org The conservation of this lipid carrier-based mechanism across bacteria and plants highlights its fundamental importance in the biosynthesis of complex carbohydrates.

Properties

IUPAC Name |

3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112059 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15575-14-1 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15575-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Undecaprenol and Its Phosphorylated Forms

De Novo Synthesis of Undecaprenyl Pyrophosphate (Und-PP)

The initial step in the formation of the lipid carrier is the de novo synthesis of Und-PP in the cytoplasm. nih.gov This process is catalyzed by the enzyme Undecaprenyl Pyrophosphate Synthase (UppS). nih.govfrontiersin.org

Undecaprenyl Pyrophosphate Synthase (UppS) is a crucial cytoplasmic enzyme that constructs the C55 isoprenoid chain of Und-PP. frontiersin.org It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP). frontiersin.orgnih.gov This enzymatic reaction results in the formation of Und-PP, a 55-carbon lipid with new cis-double bonds. frontiersin.orgpdbj.org

The synthesis of Und-PP is a vital part of the lipid cycle required for the transport of peptidoglycan precursors across the cytoplasmic membrane. frontiersin.org The Und-PP molecule serves as the lipid carrier for the GlcNAc-MurNAc-pentapeptide moiety, which is a fundamental building block of the bacterial cell wall. frontiersin.org Given its essential role in bacterial survival and its absence in human cells, UppS is considered a significant target for the development of novel antibacterial drugs. frontiersin.org

The process begins with the synthesis of IPP and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in many bacteria. asm.org The enzyme IspA then combines two molecules of IPP with one molecule of DMAPP to produce FPP, the initial substrate for UppS. asm.org

The catalytic activity of UppS involves a series of condensation reactions within a large, hydrophobic active site tunnel. frontiersin.orgnih.gov The enzyme exhibits an ordered substrate binding mechanism, where it first binds to FPP and then to IPP. acs.org This initial binding triggers the subsequent eight condensation steps. acs.org

The active site of UppS is a long tunnel that accommodates the growing isoprenoid chain. frontiersin.org The structure of the active site, including a flexible loop, is critical for the catalytic process and for determining the final chain length of the product. nih.govcapes.gov.brresearchgate.net Conformational changes in the enzyme, particularly involving the α3 helix, are necessary for the release of the final Und-PP product. capes.gov.brresearchgate.net

Magnesium ions (Mg²⁺) play a crucial role in the catalytic mechanism. pdbj.org The optimal Mg²⁺ concentration is around 1 mM, with higher concentrations leading to a significant drop in activity. pdbj.org Aspartate-26 is a key residue that is thought to facilitate the migration of Mg²⁺ from IPP to FPP, initiating the condensation reaction by promoting the ionization of the pyrophosphate group from FPP. pdbj.org Other conserved residues, such as His43, Ser71, Asn74, and Arg77, are also involved in catalysis, potentially acting as general acids/bases and pyrophosphate carriers. pdbj.org

UppS demonstrates a degree of substrate promiscuity. While FPP (C15) is the natural allylic substrate, geranylgeranyl pyrophosphate (GGPP, C20) can also serve as an effective substrate, leading to the synthesis of a C60 product. nih.gov The shorter geranyl pyrophosphate (GPP, C10), however, shows a much lower affinity for the enzyme. nih.gov The enzyme's ability to utilize different substrates can vary between bacterial species. acs.orgbohrium.com For instance, an anthranilamide-containing analog, 2-amideanilinogeranyl diphosphate (B83284) (2AA-GPP), was found to be an effective substrate for Bacteroides fragilis UppS but not for the Escherichia coli or Vibrio vulnificus enzymes. acs.org

| Substrate | Description | Role in UppS Catalysis |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon isoprenoid; the initial allylic substrate for UppS. frontiersin.orgnih.gov | Binds to the UppS active site, initiating the chain elongation process. acs.org |

| Isopentenyl Pyrophosphate (IPP) | A 5-carbon isoprenoid; the building block for chain elongation. frontiersin.orgnih.gov | Sequentially added to the growing isoprenoid chain in eight condensation reactions. pdbj.orgacs.org |

| Geranylgeranyl Pyrophosphate (GGPP) | A 20-carbon isoprenoid. | Can act as an alternative substrate to FPP, resulting in a C60 product. nih.gov |

| Geranyl Pyrophosphate (GPP) | A 10-carbon isoprenoid. | Shows significantly lower affinity for UppS compared to FPP. nih.gov |

Conversion of Undecaprenyl Pyrophosphate (Und-PP) to Undecaprenyl Phosphate (Und-P)

Following its synthesis, Und-PP must be dephosphorylated to its active form, Und-P, which serves as the lipid carrier for various cell wall precursors. nih.gov This dephosphorylation is carried out by a class of enzymes known as undecaprenyl pyrophosphate phosphatases (UppPs). psu.edu

Two main families of enzymes are responsible for the dephosphorylation of Und-PP: BacA homologues and a subgroup of the type-2 phosphatidic acid phosphatase (PAP2) family. plos.org

In Escherichia coli, four UppPs have been identified. psu.edu The primary enzyme, UppP (formerly BacA), is a BacA homologue and accounts for approximately 75% of the total cellular UppP activity. psu.edu The remaining activity is attributed to three PAP2 family proteins: YbjG, YeiU, and PgpB. psu.edu While BacA homologues are widespread, some bacteria, such as Helicobacter pylori, lack them and instead rely solely on PAP2 family proteins for Und-PP dephosphorylation. plos.org In H. pylori, the enzyme HupA (a PAP2 protein) is the main UppP, with another PAP2 enzyme, LpxE, also contributing to this activity. plos.org

The catalytic mechanism of BacA involves conserved residues within a pocket that opens to the periplasm and extends into the membrane, where the pyrophosphorolysis of Und-PP occurs. researchgate.net For the PAP2 family enzymes, a characteristic acid phosphatase motif is involved in catalysis. psu.edu

The dephosphorylation of Und-PP occurs on both sides of the cytoplasmic membrane, reflecting the dual origin of Und-PP from de novo synthesis and recycling. psu.edu Und-PP synthesized de novo in the cytoplasm is dephosphorylated by enzymes with their active sites facing the cytoplasm. psu.edu In contrast, Und-PP released at the periplasmic side of the membrane after the transfer of the glycan component to its acceptor is recycled by phosphatases with periplasmically oriented active sites. psu.eduplos.org

In E. coli, it is suggested that UppP (BacA) is involved in the dephosphorylation of newly synthesized Und-PP on the cytoplasmic side. psu.edu Conversely, YbjG and YeiU, with their active sites facing the periplasm, are implicated in the recycling of periplasmic Und-PP. psu.edu The proper localization and function of these phosphatases are critical for maintaining the pool of Und-P required for the continuous synthesis of the cell wall. psu.edu Interruption of this recycling process leads to the accumulation of cell wall intermediates and can result in cell lysis. researchgate.net

Undecaprenol (Und-OH) Phosphorylation Pathway in Gram-Positive Bacteria

In Gram-positive bacteria, a salvage pathway exists for the phosphorylation of undecaprenol (Und-OH) to form Und-P. wikipedia.org These bacteria contain significant amounts of free undecaprenol, which can be converted to the active lipid carrier, Und-P, through the action of an undecaprenol kinase. wikipedia.org This pathway is distinct from the dephosphorylation of Und-PP that occurs in Gram-negative bacteria. wikipedia.org The existence of this phosphorylation pathway highlights a key difference in the metabolism of this essential lipid carrier between Gram-positive and Gram-negative bacteria.

Contribution of Undecaprenol Phosphorylation to Und-P Pool Homeostasis

The phosphorylation of undecaprenol by UdpK plays a pivotal role in maintaining the homeostasis of the undecaprenyl phosphate (Und-P) pool, which is essential for the synthesis of numerous cell wall components. researchgate.netnih.govresearchgate.net Und-P acts as a lipid carrier for peptidoglycan precursors, teichoic acids, and other surface polysaccharides, making its availability a critical factor for bacterial growth and survival. biorxiv.orgasm.orgasm.orgharvard.edu

In Gram-positive bacteria, where undecaprenol (Und-OH) is abundant, the kinase activity of UdpK provides a direct pathway to replenish the Und-P pool. acs.orgnih.govresearchgate.net This is particularly important as Und-P is constantly being consumed and recycled during the biosynthesis of various cell wall polymers. biorxiv.orgasm.org The de novo synthesis of Und-P primarily occurs through the dephosphorylation of undecaprenyl pyrophosphate (Und-PP). nih.gov However, the phosphorylation of the pre-existing Und-OH pool by UdpK offers a significant ancillary route to maintain adequate levels of the lipid carrier.

The bifunctional nature of UdpK, with both kinase and phosphatase activities, allows for a dynamic regulation of the Und-P pool. researchgate.netacs.orgnih.gov The enzyme can generate Und-P from Und-OH when the demand for the lipid carrier is high, and conversely, it can hydrolyze Und-P to Und-OH. nih.govresearchgate.netuniv-poitiers.fr This reciprocal conversion is crucial for efficiently managing the levels of the lipid carrier in response to the metabolic needs of the cell. acs.orgnih.gov

Studies in Bacillus subtilis have demonstrated that the undecaprenol kinase DgkA contributes measurably to the cellular Und-P pool. nih.gov Deletion of the dgkA gene in certain mutant backgrounds leads to increased stress on the cell envelope, highlighting the importance of this kinase in maintaining Und-P homeostasis. nih.gov The activity of UdpK becomes particularly critical when the primary Und-P recycling pathways are compromised or when there is an accumulation of Und-PP-linked intermediates, which can deplete the free Und-P pool. asm.orgasm.org

Cellular Functions and Regulatory Mechanisms of Undecaprenol Phosphate Cycling

Undecaprenyl Phosphate (B84403) as a Lipid Carrier in Bacterial Cell Envelope Biogenesis

Undecaprenyl phosphate (UP or C55-P), also known as bactoprenol, is a crucial 55-carbon isoprenoid lipid that functions as a sugar carrier in the biosynthesis of various bacterial cell envelope components. wikipedia.orgresearchgate.netasm.org Its primary role is to transport hydrophilic sugar precursors across the hydrophobic cytoplasmic membrane to the periplasm, where they are assembled into complex polysaccharides. nih.govnih.gov This process is vital for the synthesis of peptidoglycan, O-antigen, teichoic acids, and other extracellular polymers that are essential for bacterial structure and survival. asm.orgtandfonline.comoup.com The undecaprenyl phosphate cycle involves its phosphorylation and dephosphorylation as it shuttles sugar units across the membrane. wikipedia.org

Peptidoglycan Synthesis: Lipid I and Lipid II Intermediates

The synthesis of peptidoglycan, the primary structural component of the bacterial cell wall, is critically dependent on undecaprenyl phosphate. nih.govasm.org The process begins on the cytoplasmic side of the membrane where undecaprenyl phosphate reacts with UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide). tandfonline.compnas.org This reaction, catalyzed by the MraY transferase, forms N-acetylmuramyl-(pentapeptide)-diphosphoryl-undecaprenol, commonly known as Lipid I. tandfonline.comrsc.org

Subsequently, Lipid I is converted to Lipid II by the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc, a reaction catalyzed by the MurG glycosyltransferase. tandfonline.comrsc.org Lipid II, a disaccharide-pentapeptide linked to undecaprenyl pyrophosphate (Und-PP), is the complete monomeric building block of peptidoglycan. asm.org This lipid-anchored precursor is then translocated across the cytoplasmic membrane by a dedicated flippase, such as MurJ. tandfonline.comrsc.org In the periplasm, the disaccharide-pentapeptide unit of Lipid II is polymerized into the growing peptidoglycan chain. asm.orgpnas.org This releases undecaprenyl pyrophosphate (Und-PP), which is then dephosphorylated back to undecaprenyl phosphate and recycled to the cytoplasmic face to initiate another round of synthesis. wikipedia.orgpnas.org

Biosynthesis of O-Antigen and Teichoic Acids

Undecaprenyl phosphate is also the designated lipid carrier for the biosynthesis of O-antigen, a component of the lipopolysaccharide (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. wikipedia.orgtandfonline.comoup.com

In O-antigen synthesis, individual sugar residues are sequentially added to undecaprenyl phosphate on the cytoplasmic face of the inner membrane, forming a repeating unit linked to undecaprenyl pyrophosphate. wikipedia.orgbiorxiv.org This Und-PP-linked repeating unit is then flipped across the membrane to the periplasm. wikipedia.org In the periplasm, these units are polymerized to form the long O-antigen chain, which is subsequently ligated to the lipid A-core oligosaccharide to complete the LPS molecule. researchgate.netbiorxiv.org The process releases undecaprenyl pyrophosphate, which is recycled back to undecaprenyl phosphate. wikipedia.org

Similarly, in the synthesis of wall teichoic acids (WTAs) in Gram-positive bacteria, the repeating units are assembled on undecaprenyl phosphate in the cytoplasm. tandfonline.comasm.org The resulting lipid-linked intermediates are then translocated across the membrane and polymerized. asm.org

Role in Other Extracellular Polysaccharide and Glycopolymer Synthesis

Beyond peptidoglycan, O-antigen, and teichoic acids, undecaprenyl phosphate serves as a universal carrier for the biosynthesis of a wide array of other extracellular polysaccharides and glycopolymers. asm.orgtandfonline.comasm.org These include capsular polysaccharides, which form a protective outer layer for many bacteria, and various exopolysaccharides involved in biofilm formation. asm.orgebi.ac.uk

The general mechanism involves the assembly of sugar subunits on undecaprenyl phosphate at the cytoplasmic membrane. ebi.ac.uk The resulting lipid-linked oligosaccharide is then translocated to the periplasmic face, where polymerization occurs. researchgate.netebi.ac.uk The diversity of these polysaccharides is generated by the action of specific glycosyltransferases that add different sugar monomers to the growing chain on the undecaprenyl phosphate anchor. biorxiv.org

Undecaprenol's Involvement in Protein Glycosylation and Glycoconjugate Synthesis

Undecaprenol, in its phosphorylated form, plays a pivotal role not only in cell wall biogenesis but also in the glycosylation of proteins, a critical post-translational modification.

N-Linked Glycosylation Pathways in Bacteria (e.g., Campylobacter jejuni)

The bacterium Campylobacter jejuni possesses a well-characterized general N-linked protein glycosylation system that utilizes undecaprenyl pyrophosphate as the lipid carrier. scispace.comnih.gov In this pathway, a heptasaccharide is assembled on undecaprenyl pyrophosphate at the inner membrane. acs.org The process is initiated by the transfer of bacillosamine phosphate to undecaprenyl phosphate, forming undecaprenyl pyrophosphate-bacillosamine (Und-PP-Bac). nih.govacs.org This step is catalyzed by the glycosyl-1-phosphate transferase PglC. acs.org

Following this initial step, a series of glycosyltransferases sequentially add the remaining sugars to the Und-PP-linked intermediate. scispace.com The completed heptasaccharide, linked to undecaprenyl pyrophosphate, is then flipped across the inner membrane into the periplasm by the flippase PglK. researchgate.net Finally, the oligosaccharyltransferase PglB transfers the entire glycan from the lipid carrier to specific asparagine residues within the Asn-X-Ser/Thr consensus sequence of target proteins. researchgate.net

Comparative Roles in Plant Glycoconjugate Synthesis via the Dolichol Pathway

In plants, a similar process of N-linked glycosylation occurs in the endoplasmic reticulum (ER), but it utilizes a different polyisoprenoid lipid carrier called dolichol, which is structurally related to undecaprenol. longdom.orgnih.gov The dolichol pathway is responsible for the synthesis of N-linked glycans that are attached to proteins, forming crucial glycoproteins. longdom.org

Involvement in Membrane Lipid Glycosylation in Plants

In plant cells, undecaprenol, as part of the dolichol pathway, is a crucial lipid carrier for the synthesis of glycoconjugates, which include glycoproteins and glycolipids. longdom.org This process primarily occurs in the endoplasmic reticulum (ER). longdom.org Undecaprenol facilitates the transfer of N-linked oligosaccharides to newly synthesized polypeptides during glycoprotein (B1211001) synthesis. longdom.org These glycoproteins are vital for numerous cellular activities, including cell signaling, protein folding, and ensuring protein stability. longdom.org Furthermore, undecaprenol plays a role in the biosynthesis of certain plant cell wall components and contributes to the synthesis of membrane lipids by transferring sugar moieties during lipid glycosylation, thereby influencing the properties and functions of the membrane. longdom.org There is also emerging research suggesting that undecaprenol may be involved in plant responses to both biotic and abiotic stress conditions, with changes in undecaprenol levels potentially contributing to stress adaptation. longdom.org

Mechanisms of Undecaprenyl Phosphate Recycling and Turnover

The continuous availability of undecaprenyl phosphate (Und-P) is critical for the biosynthesis of various cell envelope components. This necessitates efficient recycling and turnover mechanisms to regenerate the active lipid carrier.

Regeneration of Und-P from Und-PP

A key step in the recycling of the lipid carrier is the dephosphorylation of undecaprenyl diphosphate (B83284) (Und-PP), which is released after the glycan moiety is transferred to its final acceptor. researchgate.netnih.govresearchgate.net This reaction regenerates Und-P, allowing it to participate in a new round of synthesis. wikipedia.orgontosight.ai The dephosphorylation of Und-PP is an essential process for both the de novo synthesis pathway and the recycling pathway. nih.govpsu.edu In bacteria, this crucial step is carried out by integral membrane proteins known as undecaprenyl-diphosphate phosphatases (UppPs). ontosight.airesearchgate.net

Several enzymes with UppP activity have been identified. In Escherichia coli, four membrane proteins—UppP (formerly BacA), YbjG, YeiU, and PgpB—have been shown to possess Und-PP pyrophosphatase activity. psu.edu Among these, UppP accounts for the majority (75%) of the cellular UppP activity. psu.edu In Gram-positive bacteria, such as Streptococcus mutans, the undecaprenol kinase (UK) also exhibits a Mg-ADP-dependent undecaprenyl phosphate phosphatase (UpP) activity, catalyzing the hydrolysis of Und-P to undecaprenol (Und-OH). nih.govacs.org This bifunctional enzyme efficiently regulates the reciprocal conversion between Und-P and the undecaprenol pool, thereby controlling cell wall synthesis. researchgate.netnih.govacs.org

The regeneration of Und-P from Und-PP can occur on both sides of the plasma membrane. De novo synthesis of Und-PP occurs on the cytoplasmic side, while Und-PP is released on the periplasmic side after glycan transfer, suggesting the need for phosphatases with active sites in both environments. psu.edu

Flippase-Mediated Translocation of Undecaprenyl Derivatives

The translocation of undecaprenyl-linked intermediates across the cytoplasmic membrane is a critical step in the biosynthesis of many cell surface polysaccharides. This process is facilitated by specific membrane proteins known as flippases. embopress.org The translocation of Lipid II, the peptidoglycan precursor linked to Und-PP, is mediated by the flippase FtsW. nih.gov This translocation is thought to be an ATP-independent process, with the subsequent polymerization step providing the driving force for unidirectional movement. nih.gov

In the context of O-antigen biosynthesis, the Wzx flippase is responsible for translocating the Und-PP-linked O-antigen subunit from the cytoplasmic face to the periplasmic face of the inner membrane. embopress.orgbiorxiv.org Interestingly, research has shown that PglK, an ABC transporter involved in N-linked protein glycosylation in Campylobacter jejuni, can functionally substitute for a deficient Wzx in E. coli, indicating a relaxed substrate specificity and that two distinct types of proteins can catalyze this translocation. embopress.org

The recycling of Und-P itself also requires translocation back to the cytoplasmic side of the membrane. Members of the DedA superfamily of membrane proteins have been identified as potential Und-P flippases. biorxiv.orgresearchgate.net For instance, in Pseudomonas aeruginosa, DedA4 is believed to be involved in Und-P transport. biorxiv.orgresearchgate.net In Bacillus subtilis, UptA, a member of the DedA family, has been shown to bind to Und-P in a pH-dependent manner, suggesting its role as a flippase. pnas.orgpnas.org The translocation of Und-P by these flippases is a crucial step in maintaining the cellular pool of this essential lipid carrier for ongoing cell wall synthesis. pnas.orgpnas.org It has been hypothesized that the flippase that transports the glycan-derivative may also be responsible for flipping the Und-P back to the inner side of the membrane after the sugar has been transferred. nih.gov

Regulation of Undecaprenol-Phosphate Pool and Metabolic Flux

The cellular pool of Und-P is limited and must be carefully managed to meet the demands of various competing biosynthetic pathways. Bacteria have evolved sophisticated regulatory mechanisms to sense and respond to fluctuations in the Und-P pool, ensuring cellular homeostasis.

Adaptive Responses to Undecaprenyl Phosphate Pool Depletion (e.g., SigM Pathway)

In the Gram-positive bacterium Bacillus subtilis, the extracytoplasmic function (ECF) sigma factor, SigM, plays a central role in responding to stresses that affect the cell envelope, including the depletion of the Und-P pool. nih.govuni-goettingen.de When the level of free Und-P is low, SigM is activated. nih.gov The activation of SigM leads to the upregulation of a regulon of genes that aim to restore the Und-P pool. nih.govnih.gov

These SigM-activated genes have several functions:

Increasing flux through the essential cell wall synthesis pathway. nih.gov

Promoting the recycling of the lipid carrier. nih.gov

Liberating the carrier from other polymer pathways. nih.gov

Two enzymes under the control of SigM that directly contribute to replenishing the free Und-P pool are UshA (YqjL) and UpsH (YpbG). nih.gov UshA is an alpha-beta hydrolase that releases Und-P from undecaprenyl-monophosphate-linked sugars. nih.gov UpsH, a metallophosphoesterase, liberates Und-P from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.gov The activation of the SigM stress-response pathway, therefore, serves to prioritize the use of Und-P for essential processes like peptidoglycan synthesis when the lipid carrier is in short supply. nih.gov

Interplay Between Competing Polysaccharide Biosynthesis Pathways and Und-P Homeostasis

Multiple biosynthetic pathways compete for the limited pool of Und-P. researchgate.netnih.gov A notable example is the competition between the biosynthesis of O-antigen (OAg) and enterobacterial common antigen (ECA) in Escherichia coli and Shigella flexneri. plos.orgnih.gov Both pathways utilize the same initial lipid-linked intermediate, Und-PP-N-acetylglucosamine (Und-PP-GlcNAc). plos.org

Research has shown that in E. coli K-12, the OAg and ECA pathways can act as a buffer for each other. plos.orgnih.gov If there is a disruption in the OAg synthesis pathway, the shared Und-PP-GlcNAc intermediate can be redirected towards increased production of ECA. plos.orgnih.gov This redirection helps to mitigate the sequestration of Und-P in a stalled OAg pathway, ensuring that the lipid carrier is efficiently recycled and available for other essential processes like peptidoglycan synthesis. plos.org This buffering mechanism enhances bacterial survival when Und-P sequestration occurs. plos.orgplos.org

However, this interplay is not universal. In Shigella flexneri, which has limited ECA production, the OAg polymerase is essential. plos.orgnih.gov Disruption of the OAg pathway in S. flexneri leads to insufficient redirection of Und-P, highlighting the importance of the balance between these competing pathways for maintaining Und-P homeostasis. plos.orgnih.gov The sequestration of Und-P in dead-end intermediates due to mutations in polysaccharide biosynthesis genes can lead to severe phenotypic consequences, including compromised cell envelope integrity and cell death. biorxiv.org

Molecular and Structural Biology of Undecaprenol Interacting Enzymes

Structural Characterization of Key Biosynthetic and Recycling Enzymes

The three-dimensional structures of the enzymes responsible for synthesizing, phosphorylating, and recycling undecaprenol derivatives provide essential blueprints for understanding their mechanisms of action.

Undecaprenyl Pyrophosphate Synthase (UppS) is a cytoplasmic enzyme that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), the C55 lipid carrier, from farnesyl pyrophosphate (FPP) and eight molecules of isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov As an essential enzyme for bacterial cell wall biosynthesis not present in humans, it is a significant target for antibacterial agents. wikipedia.org

Crystal structures reveal that UppS functions as a homodimer. wikipedia.org Each subunit features a tunnel-like, elongated hydrophobic core where the growing polyprenyl chain is thought to reside during synthesis. nih.gov The active site is a highly flexible region with mobile binding pockets. dundee.ac.uk This flexibility allows the enzyme to adopt different conformations for substrate binding and subsequent product release. nih.govdundee.ac.uk

The active site requires a divalent metal ion, typically Mg²⁺, for catalysis. uniprot.orgqub.ac.uk The crystal structure of Escherichia coli UppS shows Mg²⁺ coordinated by the pyrophosphate moiety of the substrate, the carboxylate of the conserved Asp26 residue, and several water molecules. nih.govuniprot.orgqub.ac.uk This coordination is believed to facilitate the ionization of the pyrophosphate group from FPP, initiating the condensation reaction with IPP. nih.govuniprot.org Other conserved residues are crucial for the catalytic mechanism; His43, Ser71, Asn74, and Arg77 are thought to act as general acids/bases and assist in positioning the pyrophosphate groups of the substrates. nih.govuniprot.org

Undecaprenyl Pyrophosphate Phosphatase (UppP), also known as BacA, is an integral membrane protein that recycles UPP back to undecaprenyl phosphate (B84403) (UP), the carrier lipid, after it has been used in peptidoglycan synthesis. nih.govnih.gov This dephosphorylation step is essential for maintaining the pool of available lipid carriers. nih.gov

The crystal structure of BacA from E. coli, determined at 2.6 Å resolution, reveals that the enzyme is open to the periplasm and the periplasmic leaflet of the inner membrane. nih.govresearchgate.net Its active site is located in a pocket that extends into the membrane, accessible from the periplasmic side. nih.govnih.govresearchgate.net This confirms that the dephosphorylation of UPP occurs on the outer side of the plasma membrane. nih.gov

Sequence alignments and mutagenesis studies have identified two critical conserved regions that form the catalytic site: a glutamate-rich motif, (E/Q)XXXE, and a PGXSRSXXT motif, along with a conserved histidine residue. nih.gov The structure of BacA is unique among enzymes, featuring an interdigitated inverted topology repeat, a structural fold previously only observed in membrane transporters and channels. nih.govresearchgate.net This architecture has led to speculation that besides its phosphatase activity, the enzyme might also play a role in flipping the recycled UP molecule back across the membrane to the cytoplasmic side. researchgate.net

In many Gram-positive bacteria, an alternative pathway for generating UP exists: the direct phosphorylation of undecaprenol (UOH) by an Undecaprenol Kinase (UdpK). researchgate.netfrontiersin.org This enzyme is encoded by the dgkA gene and is a homolog of the diacylglycerol kinase (DAGK) found in Gram-negative bacteria. researchgate.net

UdpK is a small integral membrane protein that assembles into a domain-swapped homotrimer. researchgate.net Each monomer subunit consists of three transmembrane segments. researchgate.net Unlike most water-soluble kinases, UdpK and its homologs lack recognizable P-loop motifs or other common kinase structural features. researchgate.net The active sites are believed to be formed at the interface of the subunits, located near the membrane-cytosol boundary. frontiersin.org While a high-resolution crystal structure specifically for UdpK is not yet available, its structural basis is well-understood through its homology to E. coli DAGK, for which crystal structures have been solved. frontiersin.org Homology modeling and mutagenesis experiments have been employed to identify key residues potentially involved in the kinase and phosphatase activities of this bifunctional enzyme. nih.gov

Protein-Lipid Interactions and Membrane Association of Undecaprenol Cycle Enzymes

The enzymes of the undecaprenyl phosphate (UndP) cycle are integral membrane proteins whose functions are critically dependent on their interactions with the lipid bilayer and the lipid carrier, undecaprenol, itself. Their specific association with the membrane ensures the correct topological arrangement for the sequential enzymatic reactions involved in the biosynthesis of various cell wall polymers. nih.govnih.gov

The catalytic centers of the enzymes responsible for the dephosphorylation of undecaprenyl pyrophosphate (UndPP), a key recycling step in the cycle, are strategically located on the outer, or periplasmic, side of the cytoplasmic membrane. nih.govtandfonline.com This localization is crucial for processing UndPP released after the polymerization of peptidoglycan and other polymers in the periplasm. tandfonline.comnih.gov

Investigations into the membrane topology of Escherichia coli phosphatidic acid phosphatase type 2 (PAP2) enzymes, such as PgpB and YbjG, have confirmed this periplasmic orientation of their active sites. nih.govtandfonline.com Studies using hybrid proteins fused to reporter enzymes have been instrumental in mapping their transmembrane segments and the location of their functional domains. nih.govtandfonline.com For instance, PgpB is composed of six transmembrane segments with its active site facing the periplasm. nih.govnih.gov Similarly, the BacA protein, which accounts for a significant portion of UndPP phosphatase activity in E. coli, exhibits a complex topology with seven transmembrane segments and two large periplasmic loops that harbor the highly-conserved active site residues. nih.gov This consistent periplasmic localization among different UndPP phosphatases underscores a common functional requirement for accessing their lipid substrate after its role in extracellular polymer synthesis is complete. nih.gov

In contrast to the recycling enzymes, the de novo synthesis of UndP involves enzymes that are expected to function at the cytoplasmic face of the membrane. nih.gov The undecaprenyl-diphosphate synthase (UppS), responsible for synthesizing UndPP from smaller precursors, is a cytoplasmic enzyme that releases its product to the inner leaflet of the plasma membrane. nih.gov In Gram-positive bacteria, a distinct mechanism for UndP generation exists through the phosphorylation of undecaprenol (UndOH) by undecaprenol kinase (UdpK), an enzyme homologous to diacylglycerol kinase (DgkA). researchgate.netqub.ac.uknih.gov The active sites of UdpK are situated towards the cytoplasmic region of the protein, consistent with its role in phosphorylating UndOH using cytoplasmic ATP. qub.ac.uk Interestingly, UdpK is a bifunctional enzyme that can also catalyze the reverse reaction—the dephosphorylation of UndP to UndOH—suggesting a regulatory role in maintaining the balance of the undecaprenoid lipid pool in Gram-positive organisms. researchgate.netnih.gov

The interaction between these enzymes and the lipid carrier is highly specific. The long, hydrophobic undecaprenyl chain anchors the molecule within the membrane, while the phosphate headgroup interacts with the enzyme's active site. nih.gov For UndPP phosphatases, conserved motifs, such as the glutamate-rich (E/Q)XXXE and PGXSRSXXT motifs in BacA/UppP, are crucial for catalysis and are located within the periplasmic loops. nih.gov Site-directed mutagenesis has identified essential residues within these motifs, including Glu21, Ser27, and Arg174 in BacA, which are critical for enzymatic activity. nih.gov Glycosyltransferases that utilize UndP-linked sugars, such as ArnC, also have specific binding sites for the undecaprenyl phosphate moiety, ensuring the correct positioning of the sugar donor for transfer. nih.gov The transmembrane domain of these enzymes serves to anchor them in the lipid bilayer, while a catalytic domain, often with a classic GT-A fold, is presented to the appropriate cellular compartment. nih.gov

The dynamic nature of these protein-lipid interactions is fundamental to the function of the undecaprenol cycle, facilitating the transport of glycan precursors across the membrane and enabling the synthesis of the bacterial cell wall. researchgate.netnih.gov

Enzyme Characteristics and Membrane Topology

| Enzyme | Family | Organism Example | Transmembrane Segments | Active Site Location | Key Interacting Residues/Motifs |

|---|---|---|---|---|---|

| BacA/UppP | BacA | Escherichia coli | 7 | Periplasmic | (E/Q)XXXE motif, PGXSRSXXT motif, Glu21, Ser27, Arg174 |

| PgpB | PAP2 | Escherichia coli | 6 | Periplasmic | Conserved PAP2 motifs |

| YbjG | PAP2 | Escherichia coli | Predicted periplasmic | Periplasmic | Conserved PAP2 motifs |

| Undecaprenol Kinase (UdpK/DgkA) | Diacylglycerol Kinase | Streptococcus mutans | 3 per monomer (forms homotrimer) | Cytoplasmic | Not specified |

| ArnC | Polyprenyl phosphate glycosyltransferase | Salmonella enterica | Multiple | Cytosolic GT domain | S141, R128, R137, R205 |

Research Methodologies and Emerging Paradigms in Undecaprenol Studies

Genetic and Genomic Approaches to Elucidating Undecaprenol Metabolism

Genetic and genomic strategies have been pivotal in identifying the genes and pathways involved in undecaprenol metabolism. By manipulating the genetic makeup of bacteria, researchers can uncover the functions of specific genes and their roles in cellular processes.

Mutational analysis, particularly in clinically relevant pathogens like Staphylococcus aureus, has been instrumental in dissecting the undecaprenol pathway. The systematic construction of mutants with disruptions in genes encoding for undecaprenyl pyrophosphate (UPP) phosphatases and undecaprenol (UOH) kinase has been a key strategy. tandfonline.comtandfonline.com For instance, in S. aureus, genes homologous to E. coli's UPP phosphatases (BacA and PAP2 family members) and UOH kinase (DgkA) have been identified and targeted for mutation. tandfonline.comtandfonline.com

Studies on S. aureus have revealed that while it possesses a gene for a BacA homologue and two for PAP2 homologues, the presence of at least one functional UPP phosphatase is essential for the bacterium's growth. tandfonline.com Furthermore, mutational studies have highlighted the importance of specific genes in the context of antibiotic resistance. For example, a mutation in the dgkA gene, which encodes undecaprenol kinase, has been observed in daptomycin-nonsusceptible S. aureus isolates. plos.org This kinase is responsible for recycling undecaprenol back to its phosphorylated, active form, undecaprenyl phosphate (B84403) (Und-P). plos.org

Functional genomics approaches, such as genetic screens, have been employed to identify factors that become critical when Und-P recycling is compromised. nih.govresearchgate.net In Escherichia coli, a screen for synthetic lethal interactions with mutants lacking multiple UPP phosphatases uncovered novel connections between undecaprenol metabolism and cell division, DNA replication, and signal transduction. nih.govresearchgate.net This approach helps to build a comprehensive picture of the cellular networks that rely on efficient Und-P metabolism.

A study on a mevalonate-auxotrophic S. aureus mutant that reverted to prototrophy identified adaptive mutations. nih.gov These mutations occurred in the spx regulator gene and the promoter of the drp35 gene, leading to increased expression of a mevalonolactone (B1676541) lactonase. nih.gov This adaptation allowed for the synthesis of small amounts of undecaprenol, demonstrating the genetic plasticity of bacteria in overcoming metabolic blocks. nih.gov

Interactive Data Table: Key Genes in S. aureus Undecaprenol Metabolism

| Gene (S. aureus) | Encoded Enzyme/Protein | Function in Undecaprenol Metabolism | Mutant Phenotype/Significance |

| bacA homologue (SAUSA300_0669) | UPP Phosphatase (BacA family) | Dephosphorylates UPP to Und-P on the outer side of the membrane. tandfonline.comtandfonline.com | Essential for growth in the absence of other UPP phosphatases. tandfonline.com |

| pptA (SAUSA300_1310) | UPP Phosphatase (PAP2 family) | Dephosphorylates UPP to Und-P on the outer side of the membrane. tandfonline.comtandfonline.com | Contributes to the total UPP phosphatase activity; essential in the absence of other UPP phosphatases. tandfonline.com |

| pptB (SAUSA300_0421) | UPP Phosphatase (PAP2 family) | Dephosphorylates UPP to Und-P on the outer side of the membrane. tandfonline.comtandfonline.com | Contributes to the total UPP phosphatase activity; essential in the absence of other UPP phosphatases. tandfonline.com |

| dgkA homologue (SAUSA300_1529) | Undecaprenol Kinase | Phosphorylates undecaprenol (UOH) to Und-P. tandfonline.comtandfonline.complos.org | Mutation observed in daptomycin-nonsusceptible isolates. plos.org |

| spx | Transcriptional Regulator | A mutation in this gene was part of a two-step adaptation process to overcome mevalonate (B85504) auxotrophy, impacting undecaprenol synthesis. nih.gov | Decreased Spx function allowed for slight growth in the absence of mevalonate. nih.gov |

| drp35 | Mevalonolactone Lactonase | A mutation in the promoter increased its expression, contributing to the restoration of undecaprenol synthesis in a mevalonate auxotroph. nih.gov | Increased expression further enhanced growth in the absence of mevalonate. nih.gov |

Genomic and bioinformatic approaches have been crucial in identifying novel genes and enzymes involved in the synthesis and recycling of undecaprenol. The first gene for undecaprenyl pyrophosphate synthase (UppS), uppS, was identified in Micrococcus luteus by screening a genomic library for clones that overexpressed the synthase activity. oup.com Subsequently, orthologs were found in numerous other bacteria. oup.com

In Bacillus subtilis, a stress-response pathway governed by the sigma factor SigM was found to be activated by low levels of free Und-P. researchgate.net This led to the identification of two new enzymes, UshA and UpsH, which are under the control of SigM. researchgate.net UshA is an α/β hydrolase that releases Und-P from undecaprenyl-monophosphate-linked sugars, while UpsH, a metallophosphoesterase, liberates Und-P from undecaprenyl-diphosphate-linked wall teichoic acid polymers. researchgate.net The identification of these enzymes expanded our understanding of how bacteria manage their limited pool of this essential lipid carrier, especially under stress conditions that sequester Und-P-linked intermediates. researchgate.net

Furthermore, research in Streptococcus pneumoniae has identified two PAP2 family proteins and a DUF368-containing protein that, along with UppP (a BacA homolog), appear to have redundant functions in the undecaprenol monophosphate recycling pathway. oup.com This highlights the multiple, sometimes overlapping, systems that bacteria have evolved to maintain the crucial supply of Und-P for cell wall biosynthesis. The discovery of these novel genes and enzymes underscores the complexity of undecaprenol metabolism and provides new potential targets for antimicrobial agents.

Biochemical and Biophysical Techniques for Investigating Enzyme Mechanisms

The elucidation of the enzymatic mechanisms within the undecaprenol pathway relies heavily on biochemical and biophysical techniques. These methods allow for the detailed characterization of enzyme activity, substrate specificity, and the dynamics of these membrane-associated processes.

In vitro enzyme assays are fundamental for characterizing the enzymes of the undecaprenol pathway. nih.gov These assays typically involve preparing bacterial membranes or purified enzymes and incubating them with substrates, often radiolabeled, to monitor the formation of products. nih.govnih.gov For instance, the activity of UDP-sugar:undecaprenyl-phosphate sugar-1-phosphate transferases is commonly measured using a radiolabeled UDP-sugar substrate. nih.gov The lipid-soluble product is then extracted and quantified using methods like scintillation counting or thin-layer chromatography (TLC). nih.govetsu.edu

TLC is a widely used technique to separate and identify the lipid intermediates of the peptidoglycan synthesis pathway. For example, it has been used to analyze the products of UPP phosphatase assays, separating the substrate [14C]C55-PP from the product [14C]C55-P. plos.org Similarly, the transfer of a phosphate group from C55-PP to lipid A by the enzyme LpxT was demonstrated by separating the reaction products on TLC plates and detecting them by PhosphorImager analysis. etsu.edu

Kinetic analysis of these enzymatic reactions provides further insights into their mechanisms. Pre-steady-state kinetic analysis of E. coli undecaprenyl pyrophosphate synthase (UPPs) revealed details about its product distribution and reaction pathway. acs.org These studies showed that the accumulation of intermediates is dependent on the ratio of substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). acs.org

Studying membrane-bound enzymes like those in the undecaprenol pathway presents unique challenges. Advanced spectroscopic and imaging techniques are increasingly being applied to overcome these hurdles and provide high-resolution information on enzyme structure and function within a membrane environment.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools. numberanalytics.comsolubilityofthings.comsolubilityofthings.com NMR spectroscopy, for example, can provide detailed structural information about molecules and their interactions, which is crucial for understanding enzyme-substrate binding. solubilityofthings.com IR spectroscopy can be used to study the structure and function of enzymes and their reaction mechanisms by detecting changes in molecular vibrations. numberanalytics.comsolubilityofthings.com

Fluorescence spectroscopy is another powerful technique used to monitor enzymatic reactions and biomolecular interactions in real-time. solubilityofthings.commdpi.com Fluorescently labeled undecaprenol derivatives have been synthesized to serve as probes for studying enzymes that process undecaprenol-containing glycolipids. rsc.org These probes can be used in cell imaging and for tracking the metabolism of these molecules. rsc.org

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of membrane proteins in a near-native state. nih.gov Recent studies have utilized Cryo-EM to visualize the structure of ArnC, an integral membrane glycosyltransferase from Salmonella enterica that attaches aminoarabinose to undecaprenyl phosphate. biorxiv.org These structures, captured in both apo and substrate-bound states, have revealed conformational changes that occur upon substrate binding, providing a basis for understanding the catalytic mechanism. biorxiv.org The ability to visualize these enzymes in liponanoparticles, which mimic a native lipid bilayer, is a significant step forward in understanding their function. nih.gov

Computational Approaches in Undecaprenol Research

Computational methods have become an indispensable part of studying the undecaprenol pathway, offering insights that are often difficult to obtain through experimental approaches alone. These techniques range from bioinformatic analysis to molecular modeling and simulations.

Bioinformatics plays a crucial role in identifying genes and enzymes involved in undecaprenol metabolism by searching for sequence homologies and conserved motifs. nih.gov For example, the genes encoding PAP2 homologues in S. aureus were identified through genomic analysis. tandfonline.com

Molecular docking and virtual screening are powerful computational tools used in drug discovery to predict how small molecules bind to a protein target. acs.orgmdpi.com In the context of undecaprenol research, these methods have been used to identify potential inhibitors of undecaprenyl pyrophosphate synthase (UPPS). acs.org By docking a library of compounds into the enzyme's active site, researchers can prioritize candidates for experimental testing. acs.org Machine learning models are also being integrated into these screening processes to improve the prediction of active compounds targeting enzymes like BacA. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of enzyme-substrate interactions and the behavior of these systems over time. mdpi.comnih.gov MD simulations of the phosphoglycosyl transferase PglC in a lipid bilayer have provided insights into its interaction with the membrane and its substrate, undecaprenyl phosphate. nih.gov These simulations can reveal how the lipid environment influences enzyme structure and function. Similarly, simulations of ArnC have helped to understand substrate coordination and propose a catalytic mechanism. biorxiv.org The combination of computational and experimental approaches creates a synergistic effect, where computational predictions can guide experimental design, and experimental results can validate and refine computational models. nih.govnih.govresearchgate.net

Interactive Data Table: Computational Approaches in Undecaprenol Studies

| Computational Method | Application in Undecaprenol Research | Key Findings/Examples |

| Bioinformatics | Identification of genes and enzymes based on sequence homology and conserved motifs. nih.gov | Identification of bacA and PAP2 homologues in S. aureus. tandfonline.com |

| Molecular Docking | Predicting the binding modes of inhibitors to target enzymes. acs.orgmdpi.com | Identification of novel classes of UPPS inhibitors through virtual screening. acs.org |

| Virtual Screening | High-throughput computational screening of chemical libraries to identify potential inhibitors. acs.orgmdpi.com | Discovery of rhodanine, resorcinol, and barbiturate (B1230296) derivatives as UPPS inhibitors. acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of enzymes and their interactions with substrates and the cell membrane. mdpi.comnih.gov | Revealed the flexibility of UPPS and the influence of protein dynamics on inhibitor design. acs.org Elucidated the interactions of PglC with the membrane and undecaprenyl phosphate. nih.gov |

| Machine Learning | Developing predictive models for the activity of compounds against target enzymes. mdpi.com | Used to screen for phytochemicals targeting the BacA protein in Staphylococci. mdpi.com |

| Homology Modeling | Building 3D models of proteins based on the structures of related proteins. nih.gov | Used to create models of enzyme targets when experimental structures are unavailable. nih.gov |

Molecular Dynamics Simulations of Enzyme-Membrane Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the structural and functional dynamics of enzymes involved in the undecaprenyl phosphate (Und-P) cycle, particularly at the complex interface of the cell membrane. These in silico experiments offer a window into the conformational changes, substrate binding, and catalytic mechanisms of membrane-integrated proteins that are often difficult to study using traditional experimental techniques.

Three-dimensional structural modeling and subsequent MD simulations have been instrumental in proposing a plausible structure for the catalytic site of E. coli's Undecaprenyl Pyrophosphate Phosphatase (UppP). nih.gov These simulations have provided insights into the molecular basis of the enzyme-substrate interaction within the membrane bilayer. nih.gov For instance, simulations have been used to study the dynamic behavior of both the native UppP enzyme and the enzyme-substrate complex over nanosecond timescales, revealing the root-mean-square fluctuation of individual residues and highlighting the flexibility of different protein regions. researchgate.net

Similarly, MD simulations have been applied to another key enzyme, Phosphatidylglycerol phosphate phosphatase B (PgpB), which also exhibits Und-PP phosphatase activity. nih.govtandfonline.com A 150-nanosecond MD simulation of the PgpB-Und-PP complex within a membrane and solvent environment was performed to understand its conformational dynamics. nih.govtandfonline.com This study revealed how substrate binding induces coupled movements between the transmembrane domain and the periplasmic domain, which is crucial for understanding the active site communication in PgpB. nih.govtandfonline.com The analysis of correlated residual fluctuation networks in the apo, substrate-bound, and inhibitor-bound forms of the enzyme suggests that differences in dynamic coupling facilitate either catalysis or inhibition. nih.govtandfonline.com

Key findings from these MD simulations include the identification of critical amino acid residues and motifs essential for catalysis. For UppP, simulations, combined with site-directed mutagenesis, have pointed to the importance of a glutamate-rich (E/Q)XXXE motif and a PGXSRSXXT motif, both located near the aqueous interface on the periplasmic side of the membrane. nih.govresearchgate.net In the case of PgpB, simulations have highlighted the significance of specific catalytic residue pairs, such as H207-R104, H207-R201, and H207-D211, in stabilizing the phosphate-enzyme intermediate. nih.govtandfonline.com

| Enzyme | Organism | Simulation Time | Key Insights from MD Simulations |

| UppP | E. coli | 30 ns | Elucidation of the catalytic site structure and enzyme-substrate interactions within the membrane. nih.govresearchgate.net |

| PgpB | E. coli | 150 ns | Understanding of conformational dynamics and the coupling between transmembrane and periplasmic domains upon substrate binding. nih.govtandfonline.com |

Virtual Screening and Rational Design of Molecular Probes Targeting Undecaprenol Pathways

The essentiality of the undecaprenol pathway in bacteria makes its constituent enzymes attractive targets for the development of novel antibacterial agents. Virtual screening and rational drug design are powerful computational strategies being employed to identify and optimize small-molecule inhibitors that can disrupt this critical metabolic cycle. swri.orgresearchgate.netmdpi.com

These approaches typically involve two main strategies: structure-based virtual screening and ligand-based virtual screening. swri.orgresearchgate.net Structure-based methods utilize the three-dimensional structure of a target enzyme to dock vast libraries of chemical compounds in silico, predicting their binding affinity and orientation within the active site. mdpi.com Ligand-based approaches, on the other hand, rely on the knowledge of existing active molecules to build a pharmacophore model that captures the essential chemical features required for biological activity. researchgate.net

A notable application of these techniques has been the search for inhibitors of Undecaprenyl Diphosphate (B83284) Synthase (UppS), the enzyme responsible for the de novo synthesis of Undecaprenyl Pyrophosphate (Und-PP). acs.org One study developed a cell-based small-molecule screening platform that enriched for UppS inhibitors by exploiting the link between late-stage wall teichoic acid inhibition and Und-P production. acs.org This high-throughput screen of a large chemical collection, followed by in vitro validation, led to the identification of several new UppS inhibitors. acs.org One particular hit, MAC-0547630, was shown to have potent and selective nanomolar inhibition against UppS without the off-target effects on membrane potential that have plagued previous inhibitor candidates. acs.org

Virtual screening can also be applied more broadly to identify regulators of entire biological pathways. nih.gov By matching the phenotypic profiles of cells treated with small molecules to those with genetic perturbations, it is possible to identify compounds that phenocopy or pheno-oppose the effects of a particular gene, including those in the undecaprenol pathway. nih.gov This image-profile-based approach has the potential to accelerate the discovery of new chemical probes and therapeutic leads. nih.gov

The process of rational design often involves cycles of computational prediction, chemical synthesis, and biological testing. For example, based on a docking model of a lead compound, derivatives can be designed and then evaluated computationally for improved binding affinity and favorable pharmacokinetic properties before being synthesized. mdpi.com

| Screening Approach | Target Enzyme/Pathway | Key Outcome |

| Cell-based small-molecule screen | Undecaprenyl Diphosphate Synthase (UppS) | Identification of 6 new inhibitors from a 142,000-compound library, including a selective nanomolar inhibitor. acs.org |

| Structure-based virtual screening | Various, including Photosystem II | Design and screening of novel derivatives with improved binding affinity and reduced toxicity. mdpi.com |

| Image-profile matching | General biological pathways | A method to identify small-molecule regulators of pathways by matching phenotypic profiles. nih.gov |

Unresolved Questions and Future Research Directions in Undecaprenol Biology

Despite significant progress, several fundamental aspects of undecaprenol metabolism remain enigmatic. Addressing these unresolved questions is crucial for a complete understanding of bacterial cell wall biosynthesis and for the development of new antimicrobial strategies.

Elucidation of Unknown Phosphatases and Flippases

A major gap in our knowledge of the Und-P cycle concerns the precise mechanisms and molecular players involved in the dephosphorylation of Und-PP and the transmembrane movement of undecaprenol-linked intermediates.

While several enzymes with Und-PP phosphatase activity, such as BacA, PgpB, and YbjG in E. coli, have been identified, their active sites are predicted to face the periplasm. tandfonline.comnih.gov However, the de novo synthesis of Und-PP by UppS occurs in the cytoplasm. nih.gov This spatial paradox suggests two possibilities: either Und-PP is flipped across the membrane to be dephosphorylated, or there exists a yet-to-be-identified Und-PP phosphatase with a cytoplasmically oriented active site. tandfonline.cominternationalscholarsjournals.com The existence of such an enzyme is hypothesized to function alongside the known periplasmic phosphatases in the de novo synthesis of Und-P. internationalscholarsjournals.com

Furthermore, the transport of the polar head groups of Und-P and Und-PP across the lipid bilayer is a thermodynamically unfavorable process. The rate of spontaneous translocation is considered too slow to support the rapid pace of peptidoglycan synthesis. tandfonline.com This strongly implies the existence of dedicated protein transporters, or "flippases," that facilitate this movement. nih.gov While flippases for lipid-linked glycan intermediates, such as FtsW for Lipid II, have been identified, no specific flippase for the free carriers Und-P or Und-PP has been discovered to date. nih.gov The identification and characterization of these putative phosphatases and flippases remain a central and critical challenge in the field. nih.govresearchgate.net

Comprehensive Understanding of Regulatory Networks

In E. coli, genome-scale metabolic models and databases of transcriptional regulation have begun to shed light on the complex interplay of genes and proteins involved. nih.govembopress.org These networks involve transcriptional control, where the expression of metabolic genes is modulated by transcription factors, as well as post-translational modifications of enzymes. nih.gov Genetic screens have been employed to identify genes that become essential when Und-P metabolism is compromised, revealing novel connections to processes like cell division, DNA replication and repair, and signal transduction. nih.govbiorxiv.org For example, a screen for synthetic lethal interactions with mutations in Und-PP phosphatases uncovered a link to the QseBC two-component signal transduction system, suggesting that defects in cell wall integrity can trigger broader cellular stress responses. nih.gov Future research must focus on integrating these disparate pieces of information to build a coherent model of how bacteria sense and regulate their Und-P pools in response to different growth conditions and environmental stresses.

Species-Specific Variations and Evolutionary Divergence in Undecaprenol Metabolism

While the core function of undecaprenyl phosphate as a lipid carrier is conserved across bacteria, there is notable variation in its metabolism among different species. nih.gov These differences reflect the evolutionary adaptation of bacteria to diverse lifestyles and environments. nih.govharvard.edu

One significant variation is the length of the polyprenyl chain. While the C55 undecaprenyl form is the most common, some mycobacterial species utilize decaprenyl-phosphate (C50-P), and Paracoccus denitrificans uses nonaprenyl-phosphate (C45-P) for glycan transport. nih.gov The evolutionary pressures that have driven this divergence in chain length are not well understood.

Another key difference lies in the presence and role of undecaprenol (Und-OH), the alcohol form of the lipid carrier. A substantial pool of Und-OH is found in many Gram-positive bacteria, but it is notably absent in Gram-negative bacteria like E. coli. tandfonline.comnih.gov In Gram-positive organisms, it is proposed that Und-OH can be phosphorylated by a kinase to generate Und-P, providing an alternative route for the de novo synthesis of the active lipid carrier. internationalscholarsjournals.com This pathway's absence in Gram-negative bacteria points to a fundamental evolutionary divergence in the strategies for maintaining the Und-P pool. nih.govinternationalscholarsjournals.com

Comparative genomics and evolutionary cell biology approaches can help trace the origins and modifications of the genes involved in Und-P metabolism across different bacterial phyla. frontiersin.orgoup.com By mapping the presence, absence, and sequence divergence of key enzymes like UppS, phosphatases, and kinases, researchers can reconstruct the evolutionary history of this essential pathway and gain insights into how it has been shaped by lineage-specific adaptations. oup.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.